molecular formula C10H18O B097159 trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol CAS No. 18675-28-0

trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol

Cat. No. B097159
CAS RN: 18675-28-0
M. Wt: 154.25 g/mol
InChI Key: WEJSIMPWEOUMJB-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol, also known as Carveol, is a natural terpene alcohol that is found in several essential oils, including spearmint, caraway, and dill. Carveol has a pleasant odor and is commonly used in the food and fragrance industries. It also has several potential applications in scientific research due to its unique chemical properties.

Mechanism Of Action

The exact mechanism of action of carveol is not fully understood. However, it is believed to act on several molecular targets, including the NF-κB signaling pathway, COX-2 enzyme, and TRPV1 receptor. trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and inflammation in animal models.

Biochemical And Physiological Effects

Trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, brain, and lungs. It also has analgesic effects, reducing pain and discomfort in animal models.

Advantages And Limitations For Lab Experiments

Trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has several advantages for use in lab experiments, including its availability, low cost, and ease of synthesis. It also has a pleasant odor, making it easy to detect in experiments. However, carveol has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on carveol, including its use as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. Further studies are needed to fully understand the mechanism of action of carveol and its potential therapeutic applications. Additionally, research is needed to optimize the synthesis of carveol and to develop new methods for its production.

Synthesis Methods

Trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol can be synthesized through several methods, including the reduction of carvone and the hydrogenation of limonene. The reduction of carvone involves the use of a reducing agent, such as sodium borohydride, to convert the ketone functional group of carvone into an alcohol functional group. The hydrogenation of limonene involves the use of a catalyst, such as palladium on carbon, to add hydrogen atoms to the double bond of limonene, resulting in the formation of carveol.

Scientific Research Applications

Trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has several potential applications in scientific research, including its use as a chiral building block in organic synthesis and as a potential drug candidate for the treatment of various diseases. trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies.

properties

CAS RN

18675-28-0

Product Name

trans-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,6S)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10-/m0/s1

InChI Key

WEJSIMPWEOUMJB-WPRPVWTQSA-N

Isomeric SMILES

C[C@H]1CCC(=C[C@@H]1O)C(C)C

SMILES

CC1CCC(=CC1O)C(C)C

Canonical SMILES

CC1CCC(=CC1O)C(C)C

Other CAS RN

18675-28-0

synonyms

trans-3-(isopropyl)-6-methylcyclohex-2-en-1-ol

Origin of Product

United States

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